molecular formula C22H14Cl2O B14657954 5-Chloro-2-(4-(4-chlorostyryl)phenyl)benzofuran

5-Chloro-2-(4-(4-chlorostyryl)phenyl)benzofuran

Cat. No.: B14657954
M. Wt: 365.2 g/mol
InChI Key: XPOHRDTYPXDAGK-OWOJBTEDSA-N
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Description

5-Chloro-2-(4-(4-chlorostyryl)phenyl)benzofuran is a complex organic compound that belongs to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-(4-chlorostyryl)phenyl)benzofuran typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-(4-chlorostyryl)phenyl)benzofuran can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-Chloro-2-(4-(4-chlorostyryl)phenyl)benzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-(4-chlorostyryl)phenyl)benzofuran involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, known for its biological activities.

    2-(4-Chlorostyryl)benzofuran: A similar compound with a different substitution pattern.

    4-(4-Chlorostyryl)phenylbenzofuran: Another similar compound with variations in the substitution pattern.

Uniqueness

5-Chloro-2-(4-(4-chlorostyryl)phenyl)benzofuran is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C22H14Cl2O

Molecular Weight

365.2 g/mol

IUPAC Name

5-chloro-2-[4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]-1-benzofuran

InChI

InChI=1S/C22H14Cl2O/c23-19-9-5-16(6-10-19)2-1-15-3-7-17(8-4-15)22-14-18-13-20(24)11-12-21(18)25-22/h1-14H/b2-1+

InChI Key

XPOHRDTYPXDAGK-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)C3=CC4=C(O3)C=CC(=C4)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)C3=CC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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